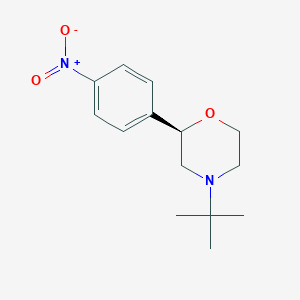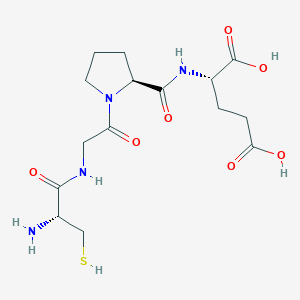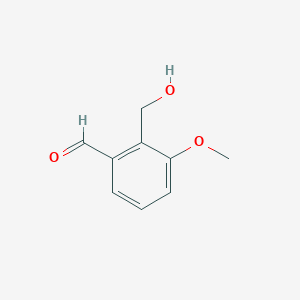
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ It is a derivative of octahydro-1H-4,7-methanoindene, featuring two isocyanate groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisocyanatooctahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene with phosgene (COCl₂) in the presence of a catalyst. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia to yield the desired diisocyanate compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are used in various industrial applications.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with this compound to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.
Major Products Formed
Urethanes: Formed by the reaction of the isocyanate groups with alcohols.
Ureas: Formed by the reaction of the isocyanate groups with amines.
Polyurethanes: Formed through polymerization reactions, which have applications in foams, coatings, and adhesives.
Wissenschaftliche Forschungsanwendungen
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Materials Science: Investigated for its potential use in creating high-performance materials with unique mechanical properties.
Biomedical Research: Explored for its potential use in drug delivery systems and biomedical implants due to its ability to form biocompatible polymers.
Wirkmechanismus
The mechanism of action of 2,5-Diisocyanatooctahydro-1H-4,7-methanoindene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various polymeric structures. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethanes and ureas.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate compound used in the production of polyurethanes.
Toluene diisocyanate: Widely used in the manufacture of flexible polyurethane foams.
Methylenediphenyl diisocyanate: Commonly used in the production of rigid polyurethane foams and coatings.
Uniqueness
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene is unique due to its rigid bicyclic structure, which imparts distinct mechanical properties to the polymers formed from it. This structural rigidity can enhance the thermal and mechanical stability of the resulting materials, making it valuable for high-performance applications.
Eigenschaften
CAS-Nummer |
851395-17-0 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
4,8-diisocyanatotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H14N2O2/c15-5-13-8-3-9-7-1-11(10(9)4-8)12(2-7)14-6-16/h7-12H,1-4H2 |
InChI-Schlüssel |
NMLPOMYJCKHTER-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C3C2CC(C3)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)


![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)

![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)


![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)
![Bis[(2-chlorophenyl)methyl]stannanone](/img/structure/B14185152.png)
![N-[4-Fluoro-2-(piperidin-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B14185157.png)
![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)
![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
